Doxapram
Overview
Description
Doxapram is a short-acting respiratory stimulant used to treat acute respiratory insufficiency in patients with chronic obstructive pulmonary disease (COPD) . It is an analeptic agent, a type of central nervous system stimulant . The respiratory stimulant action is manifested by an increase in tidal volume associated with a slight increase in the respiratory rate .
Synthesis Analysis
Doxapram was first synthesized in 1962 . It was found to have a strong, dose-dependent respiratory stimulant action in mammals . The use of LiHMDS with an equimolar amount of sparteine in toluene results in the formation of enantiomerically enriched γ-lactam, a useful synthon for the synthesis of ®-(+)-doxapram .
Molecular Structure Analysis
The chemical structure of Doxapram is known as 1-ethyl-4-(2-morpholinoethyl)-3,3-diphenyl-2-pyrrolidinone . Its molecular formula is C24H30N2O2 , and it has an average mass of 378.507 Da .
Chemical Reactions Analysis
Doxapram has been categorized as an analeptic agent, a type of central nervous system stimulant . It was found to have a strong, dose-dependent respiratory stimulant action in mammals . A pressor response following doxapram administration was also noted .
Physical And Chemical Properties Analysis
Doxapram has a molecular weight of 378.51 . It is soluble in DMSO at 75 mg/mL . The storage conditions for the powder are -20°C for 3 years and 4°C for 2 years .
Scientific Research Applications
1. Doxapram and Respiratory Stimulation in Newborns
Doxapram is known for its applications as a respiratory stimulant, particularly in cases of idiopathic apnea of prematurity in infants. Studies have highlighted its effectiveness in enhancing respiratory activity. For instance, a study demonstrated that doxapram administration increased the frequency and amplitude of inspiratory activity in neonatal rat brainstem-spinal cord preparations, suggesting its potential central actions on potassium channels of pre-inspiratory and inspiratory neurons (Osaka et al., 2014). Similarly, doxapram's effects on the pre-Bötzinger complex and hypoglossal nucleus in brainstem slice preparations have been studied, showing distinct activation of neurons crucial for respiratory rhythm generation (Kruszyński et al., 2019).
2. Doxapram and Cardiovascular Effects
Studies have also explored the cardiovascular implications of doxapram usage. For example, research has shown that doxapram administration in preterm infants can induce changes in cerebral hemodynamics, as assessed by cerebral Doppler ultrasonography and near-infrared spectroscopy (Dani et al., 2006). Another study revealed doxapram's role in increasing cardiac output and its impact on the pharmacokinetics and pharmacodynamics of opioids, highlighting physiological influences on drug efficacy (Roozekrans et al., 2017).
3. Doxapram in the Treatment of Chronic Respiratory Failure
Research has also considered the application of doxapram in managing acute deterioration in patients with chronic respiratory failure. A controlled study with random allocation assessed the effects of doxapram in patients requiring ventilator support, suggesting its potential as a primary drug in managing acute respiratory failure with chronic airflow limitation (Andersen Jb et al., 1989).
4. Neurodevelopmental Outcomes Associated with Doxapram
The long-term neurodevelopmental outcomes associated with doxapram treatment in preterm infants have also been a subject of study. Research indicates that doxapram treatment for apnea of prematurity is not associated with an increased risk of neurodevelopmental delay, suggesting its safety in long-term use (ten Hove et al., 2016).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-ethyl-4-(2-morpholin-4-ylethyl)-3,3-diphenylpyrrolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O2/c1-2-26-19-22(13-14-25-15-17-28-18-16-25)24(23(26)27,20-9-5-3-6-10-20)21-11-7-4-8-12-21/h3-12,22H,2,13-19H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFDJYSQDBULQSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC(C(C1=O)(C2=CC=CC=C2)C3=CC=CC=C3)CCN4CCOCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2022963 | |
Record name | Doxapram | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2022963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Doxapram | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014701 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Sparingly soluble, WHITE TO OFF-WHITE CRYSTALLINE POWDER; PRACTICALLY INSOL IN ETHER /HYDROCHLORIDE/, 3.43e-02 g/L | |
Record name | Doxapram | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00561 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Record name | DOXAPRAM | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3318 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Doxapram | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014701 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Doxapram produces respiratory stimulation mediated through the peripheral carotid chemoreceptors. It is thought to stimulate the carotid body by inhibiting certain potassium channels., DOXAPRAM...STIMULATE ALL LEVELS OF CEREBROSPINAL AXIS. ADEQUATE DOSES PRODUCE TONIC-CLONIC CONVULSIONS SIMILAR IN PATTERN TO THOSE PRODUCED BY PENTYLENETETRAZOL. ...ACT BY ENHANCING EXCITATION RATHER THAN BY BLOCKING CENTRAL INHIBITION. | |
Record name | Doxapram | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00561 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Record name | DOXAPRAM | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3318 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Doxapram | |
CAS RN |
309-29-5 | |
Record name | Doxapram | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=309-29-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Doxapram [USP:INN:BAN:JAN] | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000309295 | |
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Record name | Doxapram | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00561 | |
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Record name | Doxapram | |
Source | EPA DSSTox | |
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Record name | Doxapram | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.653 | |
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Record name | DOXAPRAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94F3830Q73 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | DOXAPRAM | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3318 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Doxapram | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014701 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
217-219, MP: 123-124 °C /BENZOATE/ | |
Record name | Doxapram | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00561 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | DOXAPRAM | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3318 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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